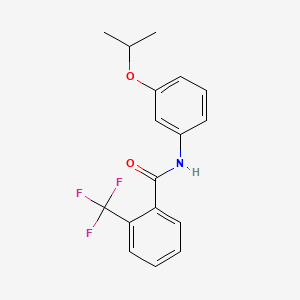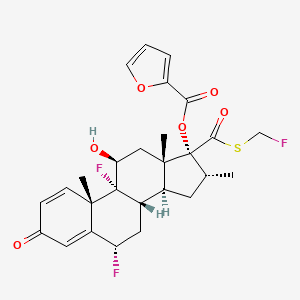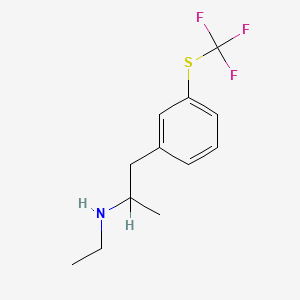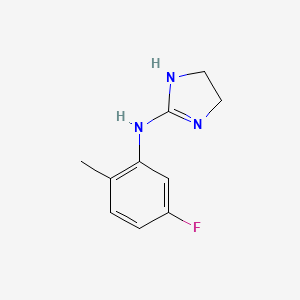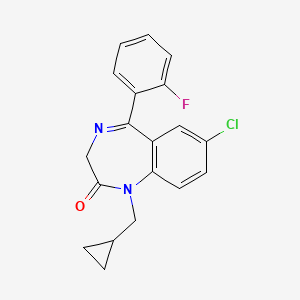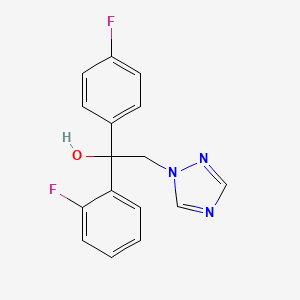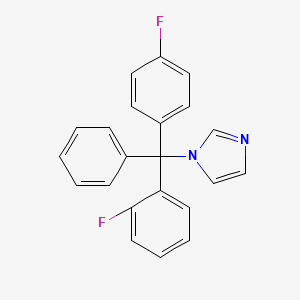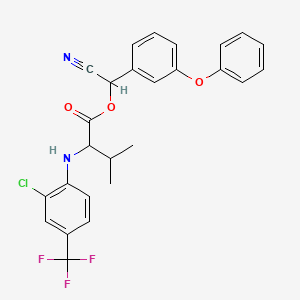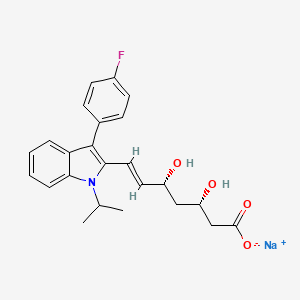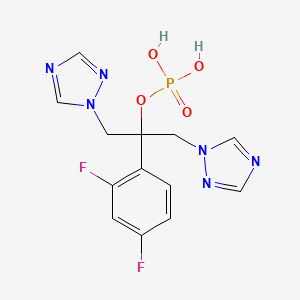
Fosfluconazole
Overview
Description
Fosfluconazole is a water-soluble phosphate prodrug of fluconazole, a triazole antifungal drug used in the treatment and prevention of superficial and systemic fungal infections . It is designed to be administered intravenously and is hydrolyzed in the body to release fluconazole, which then exerts its antifungal effects .
Mechanism of Action
Fosfluconazole is a water-soluble phosphate prodrug of fluconazole , a triazole antifungal drug used in the treatment and prevention of superficial and systemic fungal infections .
Target of Action
This compound’s primary target is the fungal enzyme lanosterol 14-α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
This compound is hydrolyzed by the action of a phosphatase, an enzyme that removes a phosphate group from its substrate by hydrolyzing phosphoric acid monoesters into a phosphate ion and a molecule with a free hydroxyl group . This process converts this compound into fluconazole, which then inhibits the lanosterol 14-α-demethylase . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately inhibiting fungal growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14-α-demethylase, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of 14-α-methyl sterols, causing detrimental effects on the fungal cell membrane’s structure and function .
Pharmacokinetics
This compound is almost completely converted to fluconazole, achieving similar systemic exposure to fluconazole after single doses . The bioavailability of fluconazole from this compound was found to be over 95% in both Japanese and Caucasian subjects . Less than 1% of the administered dose of this compound is excreted unchanged in the urine, and the majority (85.6%) is eliminated in the urine as fluconazole .
Result of Action
The result of this compound’s action is the effective inhibition of fungal growth . By disrupting ergosterol biosynthesis, this compound causes alterations in the fungal cell membrane that inhibit the fungus’s ability to grow and reproduce .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of phosphatase enzymes is necessary for the conversion of this compound to fluconazole . Additionally, the drug’s efficacy can be influenced by the patient’s renal function, as a significant portion of the drug is eliminated through the kidneys
Biochemical Analysis
Biochemical Properties
Fosfluconazole interacts with various enzymes and proteins in biochemical reactions. The phosphate ester bond in this compound is hydrolyzed by the action of a phosphatase . This enzyme removes a phosphate group from its substrate by hydrolyzing phosphoric acid monoesters into a phosphate ion and a molecule with a free hydroxyl group .
Cellular Effects
This compound, once converted to fluconazole, has significant effects on various types of cells and cellular processes. It is used in the treatment and prevention of fungal infections, indicating its influence on fungal cell function
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to fluconazole. This conversion is facilitated by the action of phosphatase enzymes . Once converted to fluconazole, it exerts its effects at the molecular level. Fluconazole is known to inhibit the enzyme lanosterol 14α-demethylase , which is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on its conversion to fluconazole. The total clearance of this compound was found to be higher and the half-life shorter in subjects with hepatic impairment than in normal subjects . This may reflect a more rapid conversion to fluconazole .
Metabolic Pathways
This compound is involved in metabolic pathways related to the conversion of the prodrug to its active form, fluconazole. This conversion involves the hydrolysis of the phosphate ester bond, a process facilitated by phosphatase enzymes .
Preparation Methods
The synthesis of fosfluconazole involves multiple steps. One common method starts with fluconazole as the raw material. The process includes the preparation of a this compound intermediate, followed by further chemical reactions to obtain the final product . Industrial production methods often utilize continuous flow synthesis techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Fosfluconazole undergoes several types of chemical reactions, including hydrolysis, which is catalyzed by phosphatases in the body . The hydrolysis reaction converts this compound into fluconazole by breaking the phosphate ester bond . Common reagents and conditions used in these reactions include water and enzymatic catalysts. The major product formed from these reactions is fluconazole .
Scientific Research Applications
Fosfluconazole has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for antifungal prophylaxis in very low birth weight infants and other immunocompromised patients . In chemistry, it serves as a model compound for studying phosphate ester hydrolysis and enzymatic reactions . Its industrial applications include the development of new antifungal agents and the optimization of drug delivery systems .
Comparison with Similar Compounds
Fosfluconazole is similar to other triazole antifungal drugs such as itraconazole and voriconazole . its water-soluble phosphate prodrug form provides unique advantages, including improved solubility and bioavailability when administered intravenously . This makes it particularly useful for patients who cannot take oral medications. Other similar compounds include posaconazole and isavuconazole, which also belong to the azole class of antifungal agents .
Properties
IUPAC Name |
[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N6O4P/c14-10-1-2-11(12(15)3-10)13(25-26(22,23)24,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9H,4-5H2,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJWNRRCRIGGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048601 | |
| Record name | Fosfluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194798-83-9 | |
| Record name | Fosfluconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194798-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosfluconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194798839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosfluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSFLUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JIJ299EWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fosfluconazole exert its antifungal effect?
A1: this compound itself does not possess inherent antifungal activity. [] It acts as a prodrug, undergoing rapid hydrolysis by alkaline phosphatase in vivo to release the active moiety, fluconazole. [, ] Fluconazole, a triazole antifungal, inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51) in fungi. [, ] This inhibition disrupts the conversion of lanosterol to ergosterol, a crucial component of the fungal cell membrane, ultimately leading to fungal cell death.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C17H17F2N6O4P. Its molecular weight is 454.34 g/mol. []
Q3: What is the solubility profile of this compound?
A3: this compound exhibits high water solubility, a key advantage over fluconazole, allowing for administration in smaller fluid volumes – particularly beneficial for patients requiring fluid management, such as infants. [, , ]
Q4: How is this compound metabolized in the body?
A4: this compound is rapidly converted to fluconazole primarily by alkaline phosphatase. [, , ] This conversion is efficient and appears unaffected by hepatic impairment. [] Less than 4% of this compound is excreted unchanged in the urine, indicating near-complete conversion to fluconazole. [, ]
Q5: Does hepatic function impact this compound pharmacokinetics?
A6: While hepatic impairment may lead to slightly faster conversion of this compound to fluconazole, it does not significantly affect the overall pharmacokinetic parameters of fluconazole. [] This suggests that dosage adjustments for this compound may not be necessary in patients with mild to moderate hepatic impairment.
Q6: How does the pharmacokinetic profile of this compound compare to fluconazole after multiple doses?
A7: Multiple administrations of this compound and fluconazole demonstrate equivalent systemic exposure to fluconazole. [] Implementing a two-loading dose regimen of this compound leads to faster achievement of steady-state fluconazole plasma concentrations compared to a single loading dose or no loading dose. [, ]
Q7: How do fluconazole concentrations in serum and saliva compare after this compound administration?
A8: Following a single intravenous bolus injection of this compound, fluconazole concentrations in serum and saliva show a strong correlation. [, ] This suggests that saliva could be a reliable alternative for therapeutic drug monitoring of fluconazole.
Q8: What are the potential advantages of this compound over fluconazole in clinical settings?
A9: The primary advantage of this compound lies in its high water solubility. [, , ] This property allows for administration in smaller fluid volumes compared to fluconazole, which can be critical for patients on fluid restrictions, such as neonates or critically ill individuals. [, ]
Q9: Has the efficacy and safety of this compound been evaluated in clinical trials?
A10: Clinical trials have shown this compound to be effective and safe for treating deep-seated mycosis caused by Candida and Cryptococcus species. [] A two-day loading dose regimen demonstrated efficacy rates of 73.8% in domestic Phase III studies and 91.7% in foreign Phase III studies. []
Q10: What are the reported adverse events associated with this compound administration?
A11: Adverse events reported in clinical trials were generally mild to moderate in intensity, with no clear relationship to the degree of renal impairment. [, ] No severe or serious adverse events were observed, and the drug was generally well-tolerated.
Q11: Are there specific patient populations where this compound use is particularly beneficial?
A12: this compound's high solubility makes it particularly useful in patients requiring strict fluid management, such as very low birth weight infants. [, ] Studies have investigated its use as antifungal prophylaxis in these infants, with promising results regarding safety and tolerability. []
Q12: Are there known drug interactions with this compound?
A13: As this compound is rapidly converted to fluconazole, it is expected to share similar drug interaction profiles. Fluconazole is primarily metabolized by CYP3A4 and can interact with drugs that are substrates, inducers, or inhibitors of this enzyme. [, ] Co-administration with cyclosporin A, for example, can significantly increase cyclosporin A concentrations. []
Q13: Has resistance to this compound or fluconazole been reported?
A14: Resistance to fluconazole, typically through mutations in the target enzyme CYP51 or upregulation of drug efflux pumps, has been reported. [, ] It is expected that resistance mechanisms for fluconazole would also apply to this compound due to its conversion to the active moiety.
Q14: What analytical techniques are used to study this compound and its metabolites?
A15: Various analytical methods are employed to characterize and quantify this compound and fluconazole in biological samples. These include high-performance liquid chromatography (HPLC) [, ], often coupled with mass spectrometry (LC-MS/MS) [], for sensitive and specific detection.
Q15: What are some areas of ongoing research and development related to this compound?
A17: Research continues to explore optimal dosing strategies for this compound in specific patient populations, particularly neonates and infants. [] Additionally, investigations into potential drug interactions, long-term safety profiles, and the emergence of resistance remain crucial areas of focus.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

